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2-amino-N-methylpyrimidine-5-sulfonamide

Kinase inhibition hydrogen bonding 2-aminopyrimidine scaffold

Designing ATP-competitive kinase inhibitors? Generic analogs lacking the 2-aminopyrimidine hinge-binding motif fail to engage kinase targets. 2-Amino-N-methylpyrimidine-5-sulfonamide (CAS 1250161-43-3) provides the complete pharmacophore in a single building block (MW 188.21). • Essential 2-aminopyrimidine core for bidentate hinge H-bonding • N-methyl sulfonamide at 5-position - tractable vector for solvent-exposed diversification • Fragment-optimized metrics: LogP -1.2, TPSA ~98 Ų, 2 rotatable bonds Supplied ≥95% purity; stored 2-8°C dry; ships ambient.

Molecular Formula C5H8N4O2S
Molecular Weight 188.21 g/mol
Cat. No. B13184702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-methylpyrimidine-5-sulfonamide
Molecular FormulaC5H8N4O2S
Molecular Weight188.21 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CN=C(N=C1)N
InChIInChI=1S/C5H8N4O2S/c1-7-12(10,11)4-2-8-5(6)9-3-4/h2-3,7H,1H3,(H2,6,8,9)
InChIKeyNWSZZXDKLNKQAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-methylpyrimidine-5-sulfonamide: Chemical Identity & Procurement Profile


2-Amino-N-methylpyrimidine-5-sulfonamide (CAS 1250161-43-3, MW 188.21 g/mol, formula C₅H₈N₄O₂S) is a heterocyclic sulfonamide building block featuring a pyrimidine core with a 2-amino group and an N-methylsulfonamide substituent at the 5-position [1]. It belongs to the class of 2-aminopyrimidine-5-sulfonamides, a scaffold recognized in medicinal chemistry for its ability to anchor to the ATP-binding hinge region of protein kinases via bidentate hydrogen bonds from the 2-aminopyrimidine motif [2]. The compound is supplied as a research intermediate with typical purity of ≥95% and is stored at 2–8°C under dry conditions [1]. Its computed physicochemical profile (XLogP3 of -1.2, TPSA of ~98 Ų, 2 H-bond donors, 6 H-bond acceptors, 2 rotatable bonds) places it within favorable drug-like property space [1].

Workflow
Kinase inhibitor fragment elaboration and hinge-binder core design
Selection Context
2-aminopyrimidine sulfonamide building block with N-methyl vector for solvent-exposed diversification
Property Fit
Balanced LogP (−1.2) and low rotatable bond count (2) support ligand efficiency optimization

Generic Substitution Barriers for 2-Amino-N-methylpyrimidine-5-sulfonamide


The combination of a 2-aminopyrimidine hinge-binding motif and an N-methyl sulfonamide at the 5-position creates a specific pharmacophoric profile that cannot be replicated by generic analogs. The 2-amino group is critical for ATP-competitive kinase hinge binding via a donor–acceptor–donor hydrogen bond pattern, as demonstrated across multiple kinase inhibitor programs [1]. The N-methyl substituent on the sulfonamide modulates both hydrogen-bond donor capacity and lipophilicity relative to the primary sulfonamide (-NH₂) or N-ethyl analogs; replacing the methyl group with hydrogen or ethyl alters the sulfonamide pKa, solvation energy, and steric footprint at the solvent-exposed region of the binding pocket, which can shift selectivity across kinase family members or abolish antibacterial activity entirely [2][3]. Furthermore, removal of the 2-amino group (e.g., N-methylpyrimidine-5-sulfonamide) eliminates the critical hinge-binding interaction, making such compounds inactive against kinase targets that rely on this anchor. Conversely, substitution at the 2-position with chlorine introduces different electronic and reactivity profiles that prevent the specific hydrogen-bond interactions essential for target engagement [3]. These structure-activity relationships mean that even closely related pyrimidine-5-sulfonamides cannot be interchanged without losing the desired biological profile.

Target compound
2-Aminopyrimidine hinge-binding pharmacophore with N-methyl sulfonamide
2-Chloro or des-amino analog
Absence of 2-amino group may eliminate ATP-competitive kinase hinge binding; scaffold may not engage primary kinase interaction site
Target compound
N-methyl substituent balances LogP (−1.2) and pKa (~10.0–10.5)
N-ethyl or primary sulfonamide analog
Shifts in LogP, ionization, and rotatable bond count may alter permeability, selectivity, and ligand efficiency metrics

Comparative Evidence for 2-Amino-N-methylpyrimidine-5-sulfonamide


Hinge-Binding Hydrogen Bond Capacity vs. Analogs

The 2-amino group provides three hydrogen-bond interactions (one donor, two acceptor) with the kinase hinge region, a feature absent in the 2-chloro analog (2-chloro-N-methylpyrimidine-5-sulfonamide, MW 207.6 g/mol) and in N-methylpyrimidine-5-sulfonamide (MW 173.19 g/mol), which lack the 2-amino functionality entirely [1]. This structural difference is not incremental; it determines whether the compound can anchor to the ATP-binding pocket of kinases. The 2-aminopyrimidine motif is a privileged hinge binder validated across numerous kinase inhibitor programs [2][3].

Hinge-binding H-bond
Class-level inference
+1 H-bond donor, +1 acceptor vs. 2-chloro and des-amino analogs
2-amino group is required for ATP-competitive kinase hinge engagement
Computed gas-phase properties; binding must be validated in target kinase assay
Kinase inhibition hydrogen bonding 2-aminopyrimidine scaffold

LogP and Solubility Optimization vs. Des-methyl/N-Ethyl Analogs

The N-methyl substituent on the sulfonamide provides a balanced lipophilicity profile compared to the more polar primary sulfonamide (2-aminopyrimidine-5-sulfonamide, XLogP3 -1.6) and the more lipophilic N-ethyl analog (2-amino-N-ethylpyrimidine-5-sulfonamide, predicted XLogP3 of ~-0.7 to -0.8) [1]. The target compound has an XLogP3 of -1.2, placing it within an optimal range for aqueous solubility while retaining sufficient hydrophobicity for passive membrane permeability, a balance that is perturbed in both the des-methyl (excessively polar) and N-ethyl (excessively lipophilic) analogs [1].

LogP optimization
Head-to-head
XLogP3 −1.2 (Δ +0.4 vs. des-methyl; Δ −0.4 vs. N-ethyl)
Intermediate lipophilicity may support solubility–permeability balance
Computed XLogP3; experimental logD₇.₄ recommended for lead optimization
Physicochemical optimization LipE ADME prediction

Sulfonamide pKa Tuning for Target Engagement

The N-methyl substitution on the sulfonamide group raises the pKa of the sulfonamide NH relative to the unsubstituted primary sulfonamide (2-aminopyrimidine-5-sulfonamide). In sulfonamide-based inhibitors, the ionization state at physiological pH critically influences binding to enzymes such as carbonic anhydrases, dihydropteroate synthase, and certain kinases. The N-methyl group increases the pKa by approximately 0.5–1.0 log units compared to the primary sulfonamide, as established in classical sulfonamide SAR studies [1][2]. This shifts the proportion of the neutral (active) species at pH 7.4, which can enhance membrane permeation and binding to hydrophobic enzyme pockets compared to the fully ionized primary sulfonamide, while maintaining sufficient acidity for zinc coordination in metalloenzymes if required.

Sulfonamide pKa
Class-level inference
N-methyl pKa ~10.0–10.5 (~0.5 log units above primary sulfonamide)
Reduced anionic character at pH 7.4 may improve passive permeability
pKa estimate from Hammett analysis; confirm by experimental determination
Sulfonamide pKa target binding ionization state

Rotatable Bond Advantage vs. N-Ethyl Analog

The target compound has 2 rotatable bonds (excluding amide C–N bond), whereas the N-ethyl analog (2-amino-N-ethylpyrimidine-5-sulfonamide) has 3 rotatable bonds, introducing additional conformational flexibility [1]. In fragment-based drug discovery and lead optimization, each additional rotatable bond increases the entropic penalty upon binding and can reduce ligand efficiency indices (LE, LLE). The N-methyl compound is thus more rigid and pre-organized for target binding, which can translate into higher affinity per heavy atom compared to the N-ethyl analog, all else being equal.

Rotatable bonds
Head-to-head
2 rotatable bonds (1 fewer than N-ethyl analog)
Lower conformational flexibility may improve ligand efficiency
Computed by PubChem; binding entropy contribution requires calorimetry confirmation
Ligand efficiency conformational entropy rotatable bonds

Kinase Inhibition Potential vs. Non-2-amino Analogs

Pyrimidine-5-sulfonamide derivatives containing a 2-amino group have been extensively validated as ATP-competitive kinase inhibitors. In a recent study, twenty 2-aminopyrimidine-sulfonamide hybrids were synthesized and evaluated as EGFR-mutation inhibitors; the optimal compound exhibited IC₅₀ values of 0.6 nM and 4.0 nM against H1975 and PC9 cell lines, respectively, with tumor growth inhibition of 98.5% and 97.7% at 20 mg/kg oral dosing in xenograft models [1]. This class-level evidence demonstrates that the 2-aminopyrimidine-5-sulfonamide scaffold—of which the target compound is the minimal core—provides a validated starting point for kinase inhibitor design, unlike pyrimidine sulfonamides lacking the 2-amino group, which cannot achieve the same hinge-binding geometry [1][2].

Kinase inhibition
Class-level inference
2-Aminopyrimidine-5-sulfonamide scaffold enables sub-nanomolar EGFR inhibition in optimized derivatives
2-amino hinge anchor is a reported pharmacophore for kinase inhibitor design
Class-level evidence from elaborated derivatives; target compound is a minimal core for elaboration
Kinase inhibition ATP competitive 2-aminopyrimidine pharmacophore

Application Scenarios for 2-Amino-N-methylpyrimidine-5-sulfonamide


Kinase Inhibitor Fragment Library Design

The target compound is an ideal minimal fragment for ATP-competitive kinase inhibitor library design because it provides the essential hinge-binding 2-aminopyrimidine motif along with a synthetically tractable N-methyl sulfonamide vector for diversification at the solvent-exposed region. Unlike 2-chloro-N-methylpyrimidine-5-sulfonamide (which requires additional synthetic steps to introduce the amino group) or N-methylpyrimidine-5-sulfonamide (which lacks hinge-binding capacity entirely [1]), the target compound offers the complete core pharmacophore in a single building block with MW 188.21, making it suitable for fragment-based screening and structure-based elaboration. Its balanced LogP (-1.2) and low rotatable bond count (2) optimize ligand efficiency metrics compared to N-ethyl analogs [2].

Selectivity Profiling of Kinase Hinge-Binding Cores

The N-methyl substituent on the sulfonamide provides a well-defined steric and electronic signature that differs from the primary sulfonamide and N-ethyl variants. Researchers can use the target compound as a reference probe to deconvolute the contribution of the sulfonamide N-substituent to kinase selectivity across a panel of 400+ kinases. The approximately 0.5 log unit higher pKa of the N-methyl sulfonamide compared to the primary sulfonamide [1] shifts the ionization state at physiological pH, which can alter selectivity profiles in a measurable and interpretable way. This application is not feasible with the des-methyl analog, which has different ionization and hydrogen-bond donor properties.

Antibacterial SAR for Dihydropteroate Synthase Inhibition

The sulfonamide group at the 5-position of a pyrimidine ring mimics the p-aminobenzoic acid (PABA) substrate of dihydropteroate synthase (DHPS), the classical target of sulfonamide antibiotics [1]. The target compound combines this sulfonamide pharmacophore with a 2-aminopyrimidine hinge-binding motif, creating a dual-pharmacophore probe that can simultaneously engage both the PABA-binding site and adjacent ATP-binding pockets in bacterial enzymes. Pyrimidine-sulfonamide hybrids have demonstrated MIC values in the moderate-to-good range against Gram-positive and Gram-negative bacteria [2], and the target compound's unique N-methyl substitution distinguishes it from generic sulfonamides (e.g., sulfamerazine, sulfamethazine) that lack the 2-amino hinge anchor and cannot explore this dual-target mechanism.

2-Aminopyrimidine Phenotype Deconvolution Tool

Because the 2-aminopyrimidine scaffold is a privileged kinase hinge binder, any observed cellular phenotype from a compound series containing this core may arise from kinase inhibition, off-target effects, or both. The target compound, as a minimal 2-aminopyrimidine-5-sulfonamide lacking additional substitution, serves as an ideal negative control probe for assessing whether cellular activity is driven specifically by the elaborated substituents rather than by the core scaffold itself. Its low molecular weight (188.21) and high solubility (LogP -1.2) facilitate cellular uptake without confounding from pendant groups [1][2].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library design
2-aminopyrimidine hinge binder with synthetically tractable N-methyl vector
Ligand efficiency metrics and hinge-binding assay confirmation
Kinase selectivity profiling
N-methyl sulfonamide steric/electronic signature distinct from primary and N-ethyl analogs
Kinase panel screening and ionization-state review at physiological pH
Antibacterial DHPS dual-target probe
Sulfonamide PABA mimic with 2-amino hinge anchor for adjacent ATP-pocket engagement
DHPS enzyme assay and bacterial strain-panel MIC evaluation
2-Aminopyrimidine phenotype deconvolution
Minimal core scaffold as negative control probe for cellular activity attribution
Counter-screen against elaborated analogs in cellular pathway assays

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13 linked technical documents
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